molecular formula C17H14O B14713612 3-Ethyl-2-phenyl-1h-inden-1-one CAS No. 13304-50-2

3-Ethyl-2-phenyl-1h-inden-1-one

Cat. No.: B14713612
CAS No.: 13304-50-2
M. Wt: 234.29 g/mol
InChI Key: OJVSETSEVSKLHT-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenyl-1h-inden-1-one is an organic compound that belongs to the class of indene derivatives. These compounds are known for their unique structural features, which include a fused ring system consisting of a benzene ring and a cyclopentene ring. This particular compound has an ethyl group at the third position and a phenyl group at the second position of the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-phenyl-1h-inden-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of ethylbenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-phenyl-1h-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Ethyl-2-phenyl-1h-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-phenyl-1h-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-indene: Similar structure but lacks the ethyl group.

    3-Methyl-2-phenyl-1H-indene: Similar structure with a methyl group instead of an ethyl group.

    2-Phenyl-1H-indan-1-one: Similar structure but with a different substitution pattern.

Uniqueness

3-Ethyl-2-phenyl-1h-inden-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a phenyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

CAS No.

13304-50-2

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

3-ethyl-2-phenylinden-1-one

InChI

InChI=1S/C17H14O/c1-2-13-14-10-6-7-11-15(14)17(18)16(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

OJVSETSEVSKLHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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